molecular formula C34H44F3N3O10S B048122 Oxaflumazine disuccinate CAS No. 7450-97-7

Oxaflumazine disuccinate

Cat. No.: B048122
CAS No.: 7450-97-7
M. Wt: 743.8 g/mol
InChI Key: GGEQGDSOSYWSPU-UHFFFAOYSA-N
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Description

Oxaflumazine disuccinate is a neuroleptic drug primarily used in the treatment of psychotic disorders. It is a derivative of phenothiazine and is known for its antipsychotic properties. The compound has been studied extensively for its efficacy in treating psychotic children in a pedopsychiatric environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxaflumazine disuccinate involves the reaction of oxaflumazine with succinic acid. The process typically includes the following steps:

    Preparation of Oxaflumazine: Oxaflumazine is synthesized by reacting 10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1-piperazinyl)propyl)-2-(trifluoromethyl)phenothiazine with appropriate reagents under controlled conditions.

    Formation of Disuccinate: The oxaflumazine is then reacted with succinic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Oxaflumazine disuccinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Oxaflumazine disuccinate has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of phenothiazine derivatives.

    Biology: The compound is studied for its effects on neurotransmitter systems in the brain.

    Medicine: this compound is used in clinical studies to evaluate its efficacy in treating psychotic disorders.

    Industry: The compound is used in the development of new neuroleptic drugs.

Mechanism of Action

Oxaflumazine disuccinate exerts its effects by targeting dopamine receptors in the brain. It acts as an antagonist at these receptors, thereby reducing the activity of dopamine and alleviating symptoms of psychosis. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .

Comparison with Similar Compounds

Uniqueness: Oxaflumazine disuccinate is unique due to its specific chemical structure, which includes a disuccinate moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in the treatment of psychotic disorders .

Properties

IUPAC Name

butanedioic acid;10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEQGDSOSYWSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44F3N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225502
Record name Oxaflumazine disuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7450-97-7
Record name Oxaflumazine disuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaflumazine disuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinic acid, compound with 10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)-10H-phenothiazine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAFLUMAZINE DISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP68P9753Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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